molecular formula C7H11N3O B13004918 4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol

4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol

Cat. No.: B13004918
M. Wt: 153.18 g/mol
InChI Key: YKEOPTYELDYICA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol (CAS RN: 1249560-56-2) is a chemical compound with the molecular formula C7H11N3O and a molecular weight of 153.18 g/mol . This pyridazinone derivative is a valuable building block in medicinal chemistry and pharmaceutical research, particularly in the synthesis of more complex molecules for biological screening . The aminomethyl functional group provides a versatile handle for further chemical modifications, allowing researchers to create amide derivatives or other conjugates to explore structure-activity relationships. As a substituted pyridazinone, it is of significant interest in the development of pharmacologically active compounds, though its specific biological profile and mechanism of action are areas for ongoing research. This product is intended for research purposes in a controlled laboratory environment. Please refer to the Safety Data Sheet (SDS) before use. This compound requires specific storage conditions and should be kept in a dark place under an inert atmosphere at 2-8°C to ensure stability . Handle with appropriate precautions. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

5-(aminomethyl)-3,4-dimethyl-1H-pyridazin-6-one

InChI

InChI=1S/C7H11N3O/c1-4-5(2)9-10-7(11)6(4)3-8/h3,8H2,1-2H3,(H,10,11)

InChI Key

YKEOPTYELDYICA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NN=C1C)CN

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the 4-Aminomethyl-3-hydroxypyridazine Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. This guide focuses on a specific, yet underexplored, derivative: the 4-aminomethyl-3-hydroxypyridazine scaffold. We will provide a comprehensive overview of a proposed synthetic pathway, strategies for chemical derivatization to enable structure-activity relationship (SAR) studies, and a discussion of potential high-value biological targets. This document serves as a technical roadmap for researchers looking to explore this promising scaffold for the development of novel therapeutics.

Introduction: The Pyridazine Core in Drug Discovery

Pyridazine, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its unique physicochemical properties, including its polar nature and ability to act as a hydrogen bond acceptor, make it an attractive component in the design of small molecule drugs.[2] The pyridazine scaffold is present in a number of approved drugs and clinical candidates, demonstrating its versatility across a range of therapeutic areas, including oncology, cardiovascular disease, and infectious diseases.[2]

The inherent polarity of the pyridazine ring can improve the pharmacokinetic properties of a drug candidate, such as aqueous solubility, while also potentially reducing off-target effects, like inhibition of cytochrome P450 enzymes.[2] The two adjacent nitrogen atoms can also engage in specific hydrogen bonding interactions with biological targets, contributing to high-affinity binding.

This guide will delve into the specifics of the 4-aminomethyl-3-hydroxypyridazine scaffold, a structure that combines the favorable properties of the pyridazine core with two key functional groups for further chemical modification: a primary amine and a hydroxyl group.

Synthetic Chemistry: A Proposed Pathway to the 4-Aminomethyl-3-hydroxypyridazine Scaffold

Overall Synthetic Strategy

Our proposed strategy begins with a commercially available or readily synthesized 3-methoxypyridazine. The synthesis will proceed through the following key stages:

  • C-4 Functionalization: Introduction of a cyano group at the C-4 position of the pyridazine ring.

  • Reduction of the Cyano Group: Conversion of the cyano group to an aminomethyl group.

  • Demethylation: Removal of the methyl protecting group from the 3-hydroxy position.

This strategy is illustrated in the following workflow diagram:

Synthetic_Pathway Start 3-Methoxypyridazine Intermediate1 4-Cyano-3-methoxypyridazine Start->Intermediate1 C-H Cyanation Intermediate2 4-Aminomethyl-3-methoxypyridazine Intermediate1->Intermediate2 Reduction FinalProduct 4-Aminomethyl-3-hydroxypyridazine Intermediate2->FinalProduct Demethylation

Caption: Proposed synthetic workflow for 4-aminomethyl-3-hydroxypyridazine.

Detailed Experimental Protocols

The direct C-H cyanation of pyridazines can be challenging. However, methods for the cyanation of other electron-deficient heterocycles, such as pyridines, can be adapted.[1][3] A direct C-H functionalization approach is often preferred to avoid lengthy pre-functionalization steps.

Protocol: Direct C-H Cyanation

  • Reaction Setup: To a solution of 3-methoxypyridazine (1.0 eq) in a suitable solvent such as 1,2-dichloroethane, add a cyanide source like trimethylsilyl cyanide (TMSCN) (2.0 eq).

  • Activation: Cool the reaction mixture to 0 °C and add an activating agent. Triflic anhydride (1.2 eq) can be used to activate the pyridazine ring towards nucleophilic attack.[4]

  • Reaction: Allow the reaction to warm to room temperature and then heat to 80-90 °C for several hours, monitoring the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 4-cyano-3-methoxypyridazine.

The reduction of the cyano group to a primary amine is a standard transformation in organic synthesis. Several reagents can be employed for this purpose.

Protocol: Reduction of the Cyano Group

  • Reaction Setup: Dissolve 4-cyano-3-methoxypyridazine (1.0 eq) in a dry, ethereal solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction: Cool the solution to 0 °C and slowly add a solution of a reducing agent. Lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) in THF is a common choice.

  • Reaction: Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup). Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude 4-aminomethyl-3-methoxypyridazine, which can be purified by column chromatography if necessary.

The final step involves the demethylation of the methoxy group to reveal the free hydroxyl group. Boron tribromide (BBr₃) is a classic and effective reagent for this transformation.

Protocol: Demethylation

  • Reaction Setup: Dissolve 4-aminomethyl-3-methoxypyridazine (1.0 eq) in dry dichloromethane (DCM) under an inert atmosphere and cool to -78 °C.

  • Demethylation: Slowly add a solution of boron tribromide (1.1-1.5 eq) in DCM to the cooled solution.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour and then allow it to slowly warm to room temperature overnight.

  • Work-up and Purification: Quench the reaction by the slow addition of methanol, followed by water. The product can be isolated by adjusting the pH to neutral or slightly basic and extracting with a suitable organic solvent or by purification using ion-exchange chromatography. Lyophilization of the aqueous layer after neutralization can also yield the product as a salt.

Medicinal Chemistry: Derivatization and Structure-Activity Relationship (SAR) Studies

The 4-aminomethyl-3-hydroxypyridazine scaffold offers two convenient handles for chemical modification: the primary amine of the aminomethyl group and the hydroxyl group. This allows for the systematic exploration of the chemical space around the core to establish SAR and optimize for potency, selectivity, and pharmacokinetic properties.

Derivatization Strategies

The following diagram illustrates potential derivatization points on the scaffold:

Derivatization_Strategies Scaffold 4-Aminomethyl-3-hydroxypyridazine Amine_Deriv Amine Derivatization (Acylation, Alkylation, Sulfonylation) Scaffold->Amine_Deriv R-COCl, R-X, R-SO2Cl Hydroxyl_Deriv Hydroxyl Derivatization (Etherification, Esterification) Scaffold->Hydroxyl_Deriv R-X, R-COCl

Caption: Key derivatization points on the 4-aminomethyl-3-hydroxypyridazine scaffold.

The primary amine can be readily functionalized using a variety of standard reactions:

  • Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine or pyridine) to form amides. A wide range of commercially available acyl chlorides allows for the introduction of diverse substituents.[5][6][7][8]

  • Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base to form sulfonamides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines. This reaction may require protection of the hydroxyl group to prevent O-alkylation.

Protocol: N-Acylation of the Aminomethyl Group

  • Reaction Setup: Dissolve 4-aminomethyl-3-hydroxypyridazine (1.0 eq) in a suitable solvent like DCM or DMF. Add a non-nucleophilic base such as triethylamine (1.5 eq).

  • Acylation: Cool the mixture to 0 °C and add the desired acyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting amide can be purified by column chromatography or recrystallization.

The hydroxyl group can be converted to ethers or esters:

  • O-Alkylation (Etherification): Reaction with alkyl halides in the presence of a base (e.g., sodium hydride or potassium carbonate). This reaction may require protection of the more nucleophilic amino group.[9][10][11][12]

  • O-Acylation (Esterification): Reaction with acyl chlorides or anhydrides, typically in the presence of a base and potentially a catalyst like 4-dimethylaminopyridine (DMAP). Again, protection of the amino group is likely necessary.

Protocol: O-Alkylation of the Hydroxyl Group (with protected amine)

  • Protection: First, protect the aminomethyl group, for example, as a Boc-carbamate.

  • Reaction Setup: Dissolve the N-Boc protected 4-aminomethyl-3-hydroxypyridazine (1.0 eq) in a polar aprotic solvent like DMF.

  • Alkylation: Add a base such as sodium hydride (1.2 eq) at 0 °C, followed by the alkyl halide (1.1 eq).

  • Reaction: Stir the reaction at room temperature or with gentle heating until completion.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The crude ether can be purified by column chromatography.

  • Deprotection: Remove the Boc protecting group under acidic conditions (e.g., TFA in DCM) to yield the O-alkylated product.

Building a Library for SAR Studies

A systematic approach to building a library of derivatives is crucial for understanding the SAR. The following table outlines a potential strategy for a focused library synthesis.

R¹ Substituent (on Amine)R² Substituent (on Hydroxyl)Rationale
HHParent Scaffold
Small alkyl (e.g., methyl, ethyl)HExplore steric effects at the amine
Aryl (e.g., phenyl, substituted phenyl)HInvestigate aromatic interactions
HSmall alkyl (e.g., methyl, ethyl)Probe the role of the hydroxyl H-bond donor
HAryl (e.g., phenyl)Explore larger steric groups at the hydroxyl
ArylSmall alkylCombine modifications to explore synergistic effects

Potential Biological Targets and Screening Strategies

The structural features of the 4-aminomethyl-3-hydroxypyridazine scaffold suggest several potential high-value biological targets.

Kinase Inhibition

The pyridazine core is a well-known hinge-binding motif in many kinase inhibitors. The 3-hydroxy and 4-aminomethyl groups can form additional hydrogen bonds with the kinase active site, potentially leading to high potency and selectivity.

Potential Kinase Targets:

  • Tyrosine Kinases: (e.g., VEGFR, EGFR, HER2) - Many pyridazine-containing compounds have shown activity against these targets.[13]

  • Serine/Threonine Kinases: (e.g., CDKs, GSK3, DYRK1A) - The pyridazinone scaffold, structurally related to 3-hydroxypyridazine, is found in inhibitors of these kinases.

Screening Strategy: In Vitro Kinase Inhibition Assay

A common method to assess kinase inhibition is a luminescence-based assay that measures ATP consumption.[2][14][15]

Protocol: ADP-Glo™ Kinase Assay (Example)

  • Kinase Reaction: In a multi-well plate, combine the kinase, a suitable substrate, ATP, and the test compound at various concentrations. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • ATP Depletion Measurement: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert the newly formed ADP to ATP, which is then used by a luciferase to generate a luminescent signal.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. The IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) can be determined by plotting the signal against the inhibitor concentration.

G-Protein Coupled Receptor (GPCR) and Ion Channel Modulation

The scaffold's ability to present hydrogen bond donors and acceptors in a defined spatial arrangement makes it a candidate for interacting with receptor binding pockets.

Potential Targets:

  • AMPA Receptors: 3-Hydroxypyridazine derivatives have been shown to act as AMPA receptor agonists, suggesting that this core can interact with glutamate receptors.

Screening Strategy: Receptor Binding Assay

A radioligand binding assay can be used to determine the affinity of the synthesized compounds for a specific receptor.

Protocol: Radioligand Binding Assay

  • Preparation: Prepare cell membranes expressing the target receptor and a radiolabeled ligand with known affinity for the receptor.

  • Competition Binding: In a multi-well filter plate, incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Separation: After incubation, rapidly filter the mixture to separate the membrane-bound radioligand from the unbound radioligand.

  • Detection: Measure the radioactivity of the filter-bound material using a scintillation counter.

  • Data Analysis: The amount of bound radioligand will decrease as the concentration of the test compound increases. The Ki (inhibition constant) can be calculated from the IC₅₀ value of this displacement curve.

Conclusion

The 4-aminomethyl-3-hydroxypyridazine scaffold represents a promising, yet largely unexplored, area of medicinal chemistry. This guide has provided a detailed, actionable roadmap for its synthesis, derivatization, and biological evaluation. By leveraging the proposed synthetic strategies and screening protocols, researchers can systematically investigate the potential of this scaffold to yield novel therapeutic agents against a range of important disease targets. The inherent versatility of the pyridazine core, combined with the strategic placement of key functional groups, makes the 4-aminomethyl-3-hydroxypyridazine scaffold a valuable addition to the medicinal chemist's toolkit.

References

  • Boryana Borisova, Marie Laronze-Cochard, Stephane Gérard. (n.d.). Synthesis of 4-amino derivatives of pyrido[ 3,4-d]pyridazine Keto form... - ResearchGate. Retrieved from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2). Retrieved from [Link]

  • In vitro kinase assay - Protocols.io. (n.d.). Retrieved from [Link]

  • Sc(OTf)3-Mediated One-Pot Synthesis of 3,4-Disubstituted 1 H-Pyrazoles and 3,5-Disubstituted Pyridines from Hydrazine or Ammonia with Epoxides - PubMed. (2022, December 16). Retrieved from [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (n.d.). Retrieved from [Link]

  • Directed (ortho) Metallation. (n.d.). Retrieved from [Link]

  • Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - RSC Publishing. (2024, August 29). Retrieved from [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. (n.d.). Retrieved from [Link]

  • O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. (n.d.). Retrieved from [Link]

  • 3-Hydroxypyrroles and 1H- pyrrol-3(2H)-ones. Part 10. Alkylation of pyrrolones under basic conditions: regiospecific formation of 3-alkoxypyrroles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved from [Link]

  • Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. (2025, November 28). Retrieved from [Link]

  • O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. (n.d.). Retrieved from [Link]

  • Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds - PMC - NIH. (n.d.). Retrieved from [Link]

  • Synthesis of pyridazines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: a modified Reissert-Henze reaction | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Electrochemical Oxidative Regioselective C-H Cyanation of Imidazo[1,2- a]pyridines. (2021, November 19). Retrieved from [Link]

  • Pyridazine - Wikipedia. (n.d.). Retrieved from [Link]

  • A Novel Approach to the Pyrido[4,3-c]pyridazine Ring. - Combinatorial Chemistry Review. (2020, March 10). Retrieved from [Link]

  • Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. (n.d.). Retrieved from [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). Retrieved from [Link]

  • Receptor Binding Assay - Part 1 - YouTube. (2017, March 30). Retrieved from [Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Retrieved from [Link]

  • ON THE QUESTION OF SELECTIVE PROTOCOL FOR THE PREPARATION OF JUGLONE via (4+2) CYCLOADDITION INVOLVING 3-HYDROXYPYRIDAZINE: DFT MECHANISTIC STUDY | Jasiński | Chemistry of Heterocyclic Compounds. (n.d.). Retrieved from [Link]

  • Direct Regioselective C-H Cyanation of Purines - MDPI. (2023, January 17). Retrieved from [Link]

  • The AMPA receptor code of synaptic plasticity - PMC - NIH. (n.d.). Retrieved from [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC. (2020, April 23). Retrieved from [Link]

  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC. (n.d.). Retrieved from [Link]

  • Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde - PMC. (n.d.). Retrieved from [Link]

  • N-Acylation Reactions of Amines - ResearchGate. (n.d.). Retrieved from [Link]

  • Molecular Characterization of AMPA-Receptor-Containing Vesicles - PMC. (2021, October 15). Retrieved from [Link]

  • (PDF) N-Acylation in Combinatorial Chemistry - ResearchGate. (2025, August 7). Retrieved from [Link]

  • The regulation of AMPA receptor-binding sites - PubMed. (n.d.). Retrieved from [Link]

  • N-Acylation Reactions of Amines | Semantic Scholar. (n.d.). Retrieved from [Link]

Sources

Whitepaper: Novel Pyridazinone Fragments for Drug Discovery Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridazinone core has emerged as a "wonder nucleus" in medicinal chemistry, recognized for its versatile structure and broad spectrum of pharmacological activities.[1][2] This six-membered heterocyclic scaffold is a cornerstone in the development of therapeutics for cardiovascular diseases, cancer, and inflammatory conditions.[3][4] When integrated into a Fragment-Based Drug Discovery (FBDD) framework, pyridazinone fragments offer a powerful and efficient starting point for identifying high-quality leads against challenging biological targets.[5][6] FBDD leverages the high ligand efficiency of small, simple molecules to explore chemical space more effectively than traditional high-throughput screening. This guide provides an in-depth technical overview for researchers and drug development professionals on the design, synthesis, and screening of novel pyridazinone fragment libraries, grounded in field-proven insights and established scientific principles.

The Strategic Imperative: Why Pyridazinone Fragments?

The Pyridazinone Core: A Privileged Scaffold

The pyridazin-3(2H)-one nucleus is a six-membered aromatic ring containing two adjacent nitrogen atoms, a structural feature that endows it with unique physicochemical properties.[7] Its inherent characteristics make it a privileged scaffold in medicinal chemistry:

  • Hydrogen Bonding Capacity: The presence of a lactam moiety (a cyclic amide) provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This dual capacity is critical for forming specific, high-affinity interactions within protein binding sites.[1]

  • Dipole Moment and Aromaticity: The pyridazinone ring possesses a significant dipole moment, which can engage in favorable dipole-dipole and π-stacking interactions with target proteins.[7]

  • Synthetic Tractability: The core is readily synthesized through robust and scalable chemical reactions, most commonly via the condensation of γ-ketoacids with hydrazine.[1][8][9] This synthetic accessibility is paramount in FBDD, as it facilitates the rapid generation of analogs during the hit-to-lead optimization phase.[6]

Fragment-Based Drug Discovery (FBDD): A More Efficient Paradigm

FBDD has become a cornerstone of modern drug development, offering distinct advantages over traditional high-throughput screening (HTS).[10] Instead of screening millions of large, complex molecules, FBDD screens a smaller, curated library of low-molecular-weight fragments (typically <300 Da).[5][11]

  • Causality: The smaller size and lower complexity of fragments allow for a more comprehensive sampling of chemical space.[5][12] This increases the probability of finding a "hit"—a fragment that binds to the target protein, albeit with low affinity. Because the binding interactions are simpler, the hits from FBDD are often of higher quality and possess greater ligand efficiency, providing a more promising starting point for optimization.[10]

The FBDD workflow is an iterative, structure-guided process that transforms these low-affinity fragments into potent lead compounds.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Lead Optimization Library_Design Fragment Library Design & Curation Synthesis_QC Synthesis & Quality Control Library_Design->Synthesis_QC Screening Biophysical Screening (e.g., SPR, NMR) Synthesis_QC->Screening Hit_Validation Hit Validation (Orthogonal Methods) Screening->Hit_Validation Initial Hits Structural_Biology Structural Biology (X-ray, NMR) Hit_Validation->Structural_Biology SBDD Structure-Based Design (SBDD) Structural_Biology->SBDD Binding Mode Information Iterative_Synthesis Iterative Synthesis (Fragment Growing/Linking) SBDD->Iterative_Synthesis SAR_Analysis SAR Analysis Iterative_Synthesis->SAR_Analysis SAR_Analysis->SBDD Lead_Compound Potent Lead Compound SAR_Analysis->Lead_Compound

Caption: A typical workflow for Fragment-Based Drug Discovery (FBDD).

Design and Synthesis of a Pyridazinone Fragment Library

Guiding Principles for Fragment Design

A high-quality fragment library is the foundation of any successful FBDD campaign. The design of pyridazinone fragments should adhere to established principles, often summarized by the "Rule of Three".[10]

Table 1: Ideal Physicochemical Properties for Pyridazinone Fragments

PropertyRecommended ValueRationale (The "Why")
Molecular Weight (MW) ≤ 300 DaEnsures the fragment is small and simple, maximizing the exploration of chemical space and leaving ample room for subsequent chemical modification without becoming "drug-like" too quickly.[10]
cLogP ≤ 3Controls lipophilicity to ensure adequate aqueous solubility, which is critical for biophysical screening assays and reduces the risk of non-specific binding.[10]
Hydrogen Bond Donors (HBD) ≤ 3Limits complexity and prevents excessive desolvation penalties upon binding, focusing on a few high-quality interactions.[10]
Hydrogen Bond Acceptors (HBA) ≤ 3Similar to HBD, this guideline encourages simple, efficient binding modes. The pyridazinone core itself contributes two acceptors.
Rotatable Bonds ≤ 3Reduces conformational entropy loss upon binding, which is thermodynamically favorable and often leads to higher ligand efficiency.
Topological Polar Surface Area (TPSA) < 60 ŲCorrelates with good cell permeability and bioavailability, important considerations for downstream development.
Core Synthetic Strategy: A Self-Validating Protocol

The most reliable and versatile synthesis of the pyridazinone core involves a two-step process starting from a substituted aromatic compound. This method's trustworthiness stems from its high yields and predictability.

  • Friedel-Crafts Acylation: Reaction of an aromatic ring (e.g., benzene, toluene) with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form a β-aroylpropionic acid (a γ-ketoacid).[13]

  • Cyclocondensation: Treatment of the resulting γ-ketoacid with hydrazine hydrate, which undergoes a cyclization and dehydration to yield the 6-aryl-4,5-dihydropyridazin-3(2H)-one core.[9][13]

Pyridazinone_Synthesis cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Cyclocondensation A Substituted Benzene C γ-Ketoacid Intermediate A->C AlCl₃ B Succinic Anhydride E Pyridazinone Fragment Core C->E Ethanol, Reflux D Hydrazine Hydrate

Caption: General synthetic route to pyridazinone fragments.

Detailed Experimental Protocol: General Synthesis of a 6-Aryl-4,5-dihydropyridazin-3(2H)-one

Materials:

  • Substituted β-aroylpropionic acid (1.0 eq)

  • Hydrazine hydrate (80% solution, 1.5 eq)

  • Ethanol (200 proof)

  • Glacial Acetic Acid (catalytic amount)

  • Deionized water

  • Standard laboratory glassware, magnetic stirrer, heating mantle with reflux condenser

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the β-aroylpropionic acid (e.g., 10 mmol, 1.92 g of β-benzoylpropionic acid).

  • Solvent Addition: Add ethanol (40 mL) and a catalytic amount of glacial acetic acid (0.2 mL). Stir the mixture until the solid is partially dissolved.

  • Reagent Addition: Add hydrazine hydrate (1.5 eq, 15 mmol, 0.94 mL) dropwise to the stirring suspension at room temperature.

    • Causality Insight: The acetic acid catalyst protonates the carbonyl oxygen of the ketoacid, increasing its electrophilicity and facilitating the initial nucleophilic attack by hydrazine.

  • Reflux: Heat the reaction mixture to reflux (approx. 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove approximately half of the ethanol.

  • Precipitation: Pour the concentrated mixture into ice-cold water (100 mL) with vigorous stirring. A white or off-white precipitate will form.

    • Self-Validation: The formation of a precipitate upon addition to water is a key indicator of successful product formation, as the pyridazinone product is significantly less water-soluble than the hydrazine salt of the starting ketoacid.

  • Isolation & Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield the final pyridazinone fragment.

Quality Control: The identity and purity of each fragment must be rigorously confirmed.

  • ¹H NMR Spectroscopy: To confirm the chemical structure and absence of major impurities.[14]

  • LC-MS: To confirm the molecular weight and assess purity (typically >95%).[14]

Screening and Hit Validation

Identifying which fragments bind to the target protein requires highly sensitive biophysical techniques capable of detecting weak interactions.

Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for primary screening.[15] It measures changes in the refractive index at the surface of a sensor chip to detect binding events in real-time.

  • The Causality: The target protein is immobilized on the sensor chip. A solution containing a pyridazinone fragment is flowed over the surface. If the fragment binds to the protein, the mass on the surface increases, causing a measurable change in the refractive index, which is reported in Resonance Units (RU). This allows for the direct detection of binding and provides an estimate of affinity (Kᴅ).[16]

Detailed Experimental Protocol: SPR-Based Fragment Screening

Instrumentation & Materials:

  • Biacore 8K, T200, or similar high-sensitivity SPR instrument.[16]

  • Sensor Chip CM5 (or similar, depending on protein).

  • Immobilization reagents (EDC, NHS, ethanolamine).

  • Purified target protein (>95% purity).

  • Pyridazinone fragment library, solubilized in 100% DMSO.

  • Running buffer (e.g., HBS-EP+).

Procedure:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a density that will yield a theoretical Rₘₐₓ of ~50-100 RU for a small fragment. A reference flow cell should be prepared (activated and blocked with ethanolamine) to subtract non-specific binding.

  • Library Preparation: Prepare screening plates by diluting the DMSO stock of each pyridazinone fragment into running buffer to a final concentration (e.g., 200 µM) with a constant, low percentage of DMSO (e.g., 1-2%).

  • Screening: Inject each fragment solution over the target and reference flow cells. A typical injection time is 60 seconds, followed by a 120-second dissociation phase.

    • Self-Validation: Including buffer-only injections (blanks) and a known weak binder (if available) as positive control is critical for data normalization and validating the assay's performance.

  • Data Analysis: Subtract the reference flow cell signal from the target flow cell signal. Fragments that show a consistent, concentration-dependent binding response above a defined threshold are considered primary hits.

  • Hit Confirmation: Primary hits must be re-tested and validated. A dose-response experiment is performed by injecting the hit fragment at multiple concentrations to confirm binding and determine an approximate equilibrium dissociation constant (Kᴅ).[16]

Orthogonal Hit Validation

A trustworthy FBDD campaign never relies on a single technique. Hits identified by SPR must be confirmed using an orthogonal method to eliminate false positives.

  • Differential Scanning Fluorimetry (DSF): Also known as Thermal Shift Assay, DSF measures the change in a protein's melting temperature (Tₘ) upon ligand binding. A fragment that binds and stabilizes the protein will cause a positive shift in Tₘ.

  • Nuclear Magnetic Resonance (NMR): Techniques like saturation transfer difference (STD)-NMR or Carr-Purcell-Meiboom-Gill (CPMG) can unambiguously confirm binding and provide structural information about the binding site.[12]

Case Study: Pyridazinone Fragments as Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[17][18] Many pyridazinone derivatives have been identified as potent kinase inhibitors.[19][20][21]

Mechanism of Action

Most kinase inhibitors function by competing with adenosine triphosphate (ATP) for its binding site in the kinase domain. The pyridazinone scaffold is well-suited for this role. Its hydrogen bonding groups can mimic the interactions of the adenine portion of ATP with the "hinge" region of the kinase, a critical anchoring point for inhibitors.[22]

Kinase_Inhibition Signal Upstream Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Signal->Receptor Kinase Kinase (e.g., FER, CSK) Receptor->Kinase Substrate Substrate Protein Kinase->Substrate Substrate_P Phosphorylated Substrate Substrate->Substrate_P Response Cellular Response (Proliferation, Survival) Substrate_P->Response Inhibitor Pyridazinone Fragment Inhibitor->Kinase Inhibition

Caption: Pyridazinone fragments inhibiting a kinase signaling pathway.

Structure-Activity Relationship (SAR) Insights

Once initial pyridazinone fragment hits are identified and their binding mode is determined by X-ray crystallography, SAR studies can begin. This involves synthesizing analogs to probe how changes to the structure affect binding affinity.

  • Position 2 (N-H): This position is often crucial for hinge-binding. Alkylation or substitution can be explored, but may disrupt the key hydrogen bond donation.

  • Position 6 (Aryl group): This group typically points towards the solvent-exposed region of the ATP pocket. Modifications here are used to improve potency and selectivity by targeting unique features of the target kinase. For example, adding groups that can interact with a nearby hydrophobic pocket can dramatically increase affinity.[19][21]

  • Positions 4 and 5: These positions on the dihydropyridazinone ring offer vectors for "fragment growing." Adding substituents here can pick up additional interactions with the protein and optimize physicochemical properties.[23][24]

Conclusion and Future Directions

Pyridazinone fragments represent a validated and highly promising starting point for modern drug discovery campaigns. Their combination of desirable physicochemical properties, synthetic accessibility, and proven biological activity makes them an invaluable component of any FBDD library.[25][26][27] The systematic approach outlined in this guide—from rational library design and robust synthesis to sensitive biophysical screening and structure-guided optimization—provides a reliable framework for translating these simple, elegant fragments into novel, high-potential lead compounds. Future efforts will likely focus on developing novel synthetic routes to access more diverse and three-dimensional pyridazinone cores, further expanding the chemical space that can be explored by this versatile scaffold.

References

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (No Date). PMC. Retrieved from [Link]

  • Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. Retrieved from [Link]

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (No Date). One Nucleus. Retrieved from [Link]

  • Yoshida, T., et al. (2019). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. ACS Medicinal Chemistry Letters, 10(4), 526-531. Retrieved from [Link]

  • Fragment-Based Drug Discovery: A Comprehensive Overview. (2024). PharmaFeatures. Retrieved from [Link]

  • Yoshida, T., et al. (2019). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Anti-tumor Activity. ResearchGate. Retrieved from [Link]

  • Patel, M., et al. (2019). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters, 10(9), 1261-1266. Retrieved from [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (No Date). Frontiers. Retrieved from [Link]

  • Yoshida, T., et al. (2019). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. PMC. Retrieved from [Link]

  • Selič, L., et al. (2023). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. PMC. Retrieved from [Link]

  • PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. (2026). Journal of Chemical Technology and Metallurgy. Retrieved from [Link]

  • Borisova, B., Laronze-Cochard, M., & Gérard, S. (2026). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. ResearchGate. Retrieved from [Link]

  • Holvey, C. E., et al. (2025). Fragment-based drug discovery: A graphical review. PMC. Retrieved from [Link]

  • Yoshida, T., et al. (2024). Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. PMC. Retrieved from [Link]

  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (2024). Bentham Science. Retrieved from [Link]

  • Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery. (No Date). PubMed. Retrieved from [Link]

  • Xiang, H., et al. (2023). Design, Synthesis, and Structure–Activity Relationship of Novel Pyridazinone-Based PARP7/HDACs Dual Inhibitors for Elucidating the Relationship between Antitumor Immunity and HDACs Inhibition. ACS Publications. Retrieved from [Link]

  • Application of Fragment-Based Drug Discovery to Versatile Targets. (2020). Frontiers. Retrieved from [Link]

  • Fragment-Based Drug Discovery (FBDD) Services. (No Date). Concept Life Sciences. Retrieved from [Link]

  • Exploring the therapeutic potential of pyridazinone derivatives: A comprehensive review. (2025). EurekAlert!. Retrieved from [Link]

  • Synthesis structure-activity relationships and stereochemical investigations of new tricyclic pyridazinone derivatives as potential STAT3 inhibitors. (No Date). IRIS-BOA - Bicocca. Retrieved from [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. (No Date). PMC. Retrieved from [Link]

  • How to Find a Fragment: Methods for Screening and Validation in Fragment‐Based Drug Discovery. (No Date). ResearchGate. Retrieved from [Link]

  • Mantu, D., et al. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. MDPI. Retrieved from [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (No Date). IJRPS. Retrieved from [Link]

  • Ting, P. C., et al. (2011). The synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors. PubMed. Retrieved from [Link]

  • Pyridazine: A privileged scaffold in the development of 21st-century pesticides. (No Date). ResearchGate. Retrieved from [Link]

  • Verma, S. K., et al. (No Date). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal. Retrieved from [Link]

  • Alegbejo, T. O., Emery, F. D., & Dehaen, W. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Retrieved from [Link]

  • Design, synthesis, and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2025). PubMed Central. Retrieved from [Link]

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2022). PMC. Retrieved from [Link]

  • Comprehensive analysis of commercial fragment libraries. (No Date). PMC. Retrieved from [Link]

  • The synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors. (2025). ResearchGate. Retrieved from [Link]

  • Fragment Screening. (No Date). Sygnature Discovery. Retrieved from [Link]

  • Synthesis of pyridazines. (No Date). Organic Chemistry Portal. Retrieved from [Link]

  • Alegbejo, T. O., Emery, F. D., & Dehaen, W. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. OUCI. Retrieved from [Link]

  • NMR quality control of fragment libraries for screening. (No Date). PMC. Retrieved from [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (No Date). SciSpace. Retrieved from [Link]

  • Crystallographic Fragment Screening: Workflow & Tools. (2022). YouTube. Retrieved from [Link]

  • Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. (2023). ResearchGate. Retrieved from [Link]

  • Physicochemical properties of Pyridazinone. (No Date). ResearchGate. Retrieved from [Link]

  • Pyridazinone: An important element of pharmacophore possessing broad spectrum of activity. (2025). ResearchGate. Retrieved from [Link]

  • Bioisosteric Replacement Strategies. (No Date). SpiroChem. Retrieved from [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (No Date). RSC Publishing. Retrieved from [Link]

  • Applying bioisosteric replacement strategy in the discovery and optimization of mesoionic pyrido[1,2-a]pyrimidinone insecticides. (2021). Morressier. Retrieved from [Link]

  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the GABA-AT Inhibitor Probe: 4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting GABA Metabolism in Neuroscience Research

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the delicate balance between neuronal excitation and inhibition.[1][2] Dysregulation of this balance is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances.[3][4] The intracellular concentration of GABA is tightly regulated by its synthesis via glutamate decarboxylase (GAD) and its catabolism by the enzyme GABA aminotransferase (GABA-AT).[3][5]

GABA-AT (EC 2.6.1.19) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the transamination of GABA to succinic semialdehyde, thereby terminating its inhibitory signal.[5][6] As such, GABA-AT has emerged as a key therapeutic target for increasing GABAergic tone.[3] Inhibition of GABA-AT leads to an accumulation of GABA in the brain, enhancing inhibitory neurotransmission and providing a mechanism to counteract neuronal hyperexcitability.[6][7]

This document provides detailed application notes and protocols for the use of 4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol , a potent and selective GABA-AT inhibitor probe. This pyridazinone derivative offers researchers a valuable tool to investigate the role of GABA-AT in various physiological and pathological processes. The pyridazinone scaffold is a well-established pharmacophore known for its diverse biological activities, and its derivatives have been explored for various therapeutic applications.[8][9][10]

Mechanism of Action: The Pyridazinone Advantage

While the precise mechanism for all pyridazinone derivatives can vary, mechanism-based inhibitors of GABA-AT, often referred to as "suicide substrates," act by being processed by the enzyme as if they were the natural substrate.[6] This leads to the formation of a reactive intermediate that irreversibly binds to the enzyme, inactivating it.[6] It is hypothesized that 4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol acts in a similar manner, with its structural similarity to GABA allowing it to enter the active site of GABA-AT.

I. In Vitro Characterization of 4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol

A. Determination of GABA-AT Inhibition Potency (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a critical parameter for quantifying the potency of an inhibitor. This protocol describes a common method for determining the IC₅₀ of 4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol using a commercially available GABA-AT assay kit or by following established spectrophotometric methods.[11][12]

Principle: The assay is based on a coupled enzymatic reaction. GABA-AT converts GABA and α-ketoglutarate to glutamate and succinic semialdehyde. The production of glutamate is then measured in a subsequent reaction catalyzed by glutamate dehydrogenase, which reduces a tetrazolium salt (INT) to a colored formazan product. The rate of formazan production is proportional to GABA-AT activity and can be measured spectrophotometrically.[11]

Workflow for IC₅₀ Determination:

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Reagents: - Assay Buffer - GABA Substrate - α-Ketoglutarate - PLP - GABA-AT Enzyme - Inhibitor Stock inhibitor_dilution Prepare Serial Dilutions of Inhibitor reagent_prep->inhibitor_dilution add_reagents Add Reagents to 96-well Plate: - Buffer - Inhibitor (or vehicle) - GABA-AT Enzyme inhibitor_dilution->add_reagents pre_incubation Pre-incubate add_reagents->pre_incubation add_substrate Initiate Reaction: Add GABA and α-KG pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation add_detection Add Detection Reagents incubation->add_detection read_plate Read Absorbance (e.g., 492 nm) add_detection->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot % Inhibition vs. log[Inhibitor] calc_inhibition->plot_curve calc_ic50 Determine IC₅₀ plot_curve->calc_ic50 cluster_cell_culture Cell Culture & Treatment cluster_lysate_prep Lysate Preparation cluster_assay_analysis Assay & Analysis seed_cells Seed Cells (e.g., U87MG) treat_cells Treat with Inhibitor or Vehicle seed_cells->treat_cells incubation Incubate treat_cells->incubation wash_cells Wash Cells incubation->wash_cells lyse_cells Lyse Cells on Ice wash_cells->lyse_cells centrifuge Centrifuge to Pellet Debris lyse_cells->centrifuge collect_supernatant Collect Supernatant (Cell Lysate) centrifuge->collect_supernatant protein_assay Determine Protein Concentration (e.g., BCA) collect_supernatant->protein_assay gabat_assay Perform GABA-AT Activity Assay on Lysate collect_supernatant->gabat_assay normalize_data Normalize Activity to Protein Concentration protein_assay->normalize_data gabat_assay->normalize_data

Caption: Workflow for measuring GABA-AT activity in cell lysates.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture U87MG cells (or another suitable cell line) in appropriate media until they reach the desired confluency.

    • Treat the cells with varying concentrations of 4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol or vehicle for a specified duration.

  • Preparation of Cell Lysates:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer (e.g., containing a non-ionic detergent like Triton X-100) on ice. [11] * Centrifuge the lysate to pellet cell debris and collect the supernatant. [11]

  • GABA-AT Activity Assay:

    • Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay). [11] * Perform the GABA-AT activity assay on the cell lysates as described in the in vitro protocol.

  • Data Analysis:

    • Normalize the GABA-AT activity to the total protein concentration for each sample.

    • Compare the GABA-AT activity in the inhibitor-treated samples to the vehicle-treated controls to determine the extent of inhibition.

Expected Results: Treatment with 4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol should lead to a dose-dependent decrease in GABA-AT activity in the cell lysates.

III. In Vivo Studies: Assessing the Pharmacodynamic Effects

In vivo studies are essential to evaluate the physiological consequences of GABA-AT inhibition. These studies can assess the ability of 4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol to cross the blood-brain barrier and increase brain GABA levels.

A. Measurement of Brain GABA Levels

Principle: Following administration of the inhibitor to an animal model (e.g., mice or rats), brain tissue is collected, and GABA levels are quantified using techniques such as high-performance liquid chromatography (HPLC) or magnetic resonance spectroscopy (MRS). [3][13]Microdialysis can also be used to measure extracellular GABA concentrations in specific brain regions in awake, freely moving animals. [14] General In Vivo Protocol:

  • Animal Dosing:

    • Administer 4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol to the animals via an appropriate route (e.g., intraperitoneal injection or oral gavage).

    • Include a vehicle-treated control group.

  • Tissue Collection:

    • At a predetermined time point after dosing, euthanize the animals and rapidly dissect the brain or specific brain regions of interest.

    • Immediately freeze the tissue in liquid nitrogen to prevent post-mortem changes in GABA levels.

  • GABA Quantification:

    • Homogenize the brain tissue and process it for GABA analysis by HPLC with fluorescence detection or another sensitive analytical method.

Expected Outcome: Administration of an effective GABA-AT inhibitor is expected to cause a significant increase in brain GABA concentrations compared to vehicle-treated animals. [6] Table 2: Potential In Vivo Effects of GABA-AT Inhibition

ParameterExpected EffectRationale
Brain GABA LevelsIncreaseReduced catabolism of GABA. [6]
Seizure ThresholdIncreaseEnhanced inhibitory neurotransmission. [3]
Anxiety-like BehaviorDecreasePotentiation of GABAergic signaling in relevant brain circuits.

IV. Selectivity Profiling

To be a useful research probe, 4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol should exhibit high selectivity for GABA-AT over other related enzymes and receptors.

Recommended Selectivity Assays:

  • GABA Receptor Binding Assays: Assess the affinity of the compound for GABA-A and GABA-B receptors to ensure it does not act as a direct receptor agonist or antagonist. [15]* GABA Transporter (GAT) Uptake Assays: Evaluate the effect of the compound on GABA reuptake by GATs to confirm that the observed increase in GABA levels is not due to uptake inhibition. [14][16]* Glutamate Decarboxylase (GAD) Activity Assays: Measure the activity of GAD, the enzyme responsible for GABA synthesis, to rule out any off-target effects on GABA production. [15]

Conclusion

4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol represents a promising research tool for the investigation of GABAergic neurotransmission. Its potential as a potent and selective GABA-AT inhibitor allows for the targeted manipulation of GABA metabolism, enabling a deeper understanding of the role of this critical pathway in health and disease. The protocols outlined in this document provide a framework for the comprehensive characterization and application of this novel probe in neuroscience research.

References

  • Schlewer, G., et al. (1987). Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists. Journal of Medicinal Chemistry, 30(2), 239-249. [Link]

  • BMR Service Center. (2000). GABA Aminotransferase (GABAT) Assay Kit. Biomedical Research Service Center.
  • Conte, G. L., et al. (2023). Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development. International Journal of Molecular Sciences, 24(13), 10787. [Link]

  • Silverman, R. B., & Nanavati, S. M. (2019). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Journal of Medicinal Chemistry, 62(21), 9483–9507. [Link]

  • Khan, I., et al. (2023). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Current Organic Synthesis, 20(1), 2-25. [Link]

  • Kim, J. E., et al. (2021). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. Biotechnology and Applied Biochemistry, 68(5), 1097-1105. [Link]

  • Nishiyama, T., et al. (2019). GABA enzymatic assay kit. Bioscience, Biotechnology, and Biochemistry, 83(11), 2114-2121. [Link]

  • Nishiyama, T., et al. (2019). GABA enzymatic assay kit. Taylor & Francis Online. [Link]

  • BMR Service Center. BMR GABA Aminotransferase (GABAT) Assay Kit. Biomedical Research Service Center.
  • Schlewer, G., et al. (1987). Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of .gamma.-aminobutyric acid acting as selective GABA-A antagonists. Scilit. [Link]

  • Reed, M. D., et al. (2012). GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions. Journal of Neurochemistry, 122(2), 270–279. [Link]

  • Pradhan, S., & Pan, J. W. (2013). GABA-Based Evaluation of Neurologic Conditions: MR Spectroscopy. American Journal of Neuroradiology, 34(2), 257–263. [Link]

  • Reagentia. 4-(aminomethyl)-5,6-dimethylpyridazin-3-ol hydrochloride (1 x 1 g). Reagentia.
  • BenchChem. (2025).
  • Löscher, W. (1982). Effect of Inhibitors of GABA Aminotransferase on the Metabolism of GABA in Brain Tissue and Synaptosomal Fractions. Journal of Neurochemistry, 38(2), 293-301. [Link]

  • Kim, M., et al. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. International Journal of Molecular Sciences, 24(23), 17006. [Link]

  • Colmers, P. L., et al. (2024). Sustained Inhibition of GABA-AT by OV329 Enhances Neuronal Inhibition and Prevents Development of Benzodiazepine Refractory Seizures. eNeuro, 11(7), ENEURO.0137-24.2024. [Link]

  • Giraud, F., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 27(12), 3746. [Link]

  • Wang, T., et al. (2008). Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents. Arzneimittelforschung, 58(11), 569-573. [Link]

  • Feja, M., et al. (2021). The GABA aminotransferase inhibitor OV-329 shows anticonvulsant effects in two rat seizure models. Epilepsia, 62(12), 3091-3100. [Link]

  • Mienville, J. M., & Sivilotti, L. (1987). A pyridazinyl derivative of gamma-aminobutyric acid (GABA), SR 95531, is a potent antagonist of Cl- channel opening regulated by GABAA receptors. Neuropharmacology, 26(7A), 779-783. [Link]

  • Khelkhal, S., et al. (2022). Structural basis of GABA reuptake inhibition. Nature Communications, 13(1), 3213. [Link]

  • Hepsomali, P., et al. (2024). The Effect of Oral GABA on the Nervous System: Potential for Therapeutic Intervention. Nutrients, 16(9), 1369. [Link]

  • McLean Hospital. (2018). Neuroscientists Review The Importance of GABA Receptors in the Brain. Technology Networks.
  • Desarmenien, M., et al. (1987). Interactions between three pyridazinyl-GABA derivatives and central GABA and glycine receptors in the rat, an in vivo microiontophoretic study. Neuropharmacology, 26(7A), 771-777. [Link]

  • El-Sayed, M. A. A., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry, 32(1). [Link]

  • University of Melbourne. (2022). GABA inhibitory neurotransmitter excites cells in the adult brain.
  • Hepsomali, P., et al. (2020). Effects of Oral Gamma-Aminobutyric Acid (GABA) Administration on Stress and Sleep in Humans: A Systematic Review. Frontiers in Neuroscience, 14, 923. [Link]

  • El-Gendy, A. A., et al. (2023). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules, 28(3), 1221. [Link]

  • Ovid Therapeutics. OV329. Ovid Therapeutics.
  • University of Alberta. (2022). U of A study sheds new light on how GABA affects nervous system. University of Alberta.
  • MedchemExpress. GABA Receptor Inhibitor, Gene. MedchemExpress.com.
  • Colmers, P. L., et al. (2024). Sustained Inhibition of GABA-AT by OV329 Enhances Neuronal Inhibition and Prevents Development of Benzodiazepine Refractory Seizures. PubMed. [Link]

  • Ghit, A., & Assadi, A. (2023). GABA Inhibitors. In: StatPearls.
  • Kim, H. J., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1083–1095. [Link]

  • Szatmári, I., et al. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 27(21), 7434. [Link]

  • El-Gohary, N. S., et al. (2022). Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP). RSC Advances, 12(45), 29285-29302. [Link]

Sources

Navigating the Dipole: A Guide to Solvent Selection for Reactions Involving Zwitterionic Pyridazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Challenge of Zwitterionic Pyridazines

Zwitterionic pyridazine compounds, molecules carrying both a positive and a negative formal charge on the pyridazine ring or its substituents, represent a fascinating and synthetically valuable class of heterocycles. Their inherent charge separation imparts unique physicochemical properties, including high dipole moments and strong hydrogen bonding capabilities, making them attractive scaffolds in medicinal chemistry and materials science.[1] However, these same properties present a significant challenge in the laboratory: solvent selection. The choice of solvent is not merely a matter of dissolution but a critical parameter that can dictate reaction pathways, influence yields, and determine product selectivity. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for rational solvent selection in reactions involving these complex molecules. We will delve into the theoretical underpinnings of solvent effects, provide practical protocols for solvent screening, and offer data-driven insights to empower your synthetic endeavors.

Theoretical Framework: Understanding the Interplay of Solute and Solvent

The reactivity of zwitterionic pyridazine compounds is intimately linked to their immediate chemical environment. The solvent's ability to stabilize or destabilize the ground state, transition state, and any intermediates of a reaction is paramount. Several key solvent properties must be considered:

  • Polarity and Dielectric Constant: Zwitterionic compounds are, by their nature, highly polar. Solvents with high dielectric constants are generally required to effectively solvate the charged moieties and facilitate dissolution. In reactions that proceed through a more polar, charge-separated transition state, polar solvents can significantly accelerate the reaction rate by stabilizing this transition state. Conversely, if the transition state is less polar than the ground state, a less polar solvent may be more suitable. Research has shown that reactions involving zwitterionic intermediates, such as certain cycloadditions, can switch from a concerted to a stepwise mechanism in the presence of highly polar solvents.[2][3]

  • Protic vs. Aprotic Solvents: This is a critical distinction for zwitterionic pyridazines.

    • Polar Protic Solvents (e.g., water, methanol, ethanol) possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They are particularly effective at solvating both the cationic and anionic centers of a zwitterion through hydrogen bonding. This strong solvation can be a double-edged sword. While it enhances solubility, it can also hinder reactivity by creating a tight solvent shell around the reactive centers.

    • Polar Aprotic Solvents (e.g., acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)) have high dipole moments but lack acidic protons. They are excellent at solvating cations but are less effective at solvating anions. This can leave the anionic portion of the zwitterion more "naked" and potentially more nucleophilic, which can be advantageous in certain reactions.

  • Hydrogen Bonding Capability: The pyridazine core itself contains nitrogen atoms that can act as hydrogen bond acceptors. When the zwitterionic form includes functionalities like hydroxyl or amino groups, both hydrogen bond donor and acceptor sites are present. The solvent's ability to engage in hydrogen bonding can influence the conformation of the zwitterionic compound and its availability to react.

Practical Guidance: Solubility as the First Hurdle

Before optimizing reaction conditions, one must first identify solvents in which the zwitterionic pyridazine is sufficiently soluble. Due to their salt-like character, these compounds often exhibit poor solubility in nonpolar organic solvents.

Table 1: Solubility Profile of a Representative Pyridazine Derivative and a Zwitterionic Compound

The following table provides solubility data for 6-chloropyridazin-3-amine, a pyridazine derivative, and betaine, a classic zwitterionic compound, in a range of common laboratory solvents. This data serves as a general guide to the types of solvents that are likely to be effective for dissolving zwitterionic pyridazines.

Solvent6-Chloropyridazin-3-amine Solubility ( g/100g solvent) at 25°CBetaine Solubility ( g/100g solvent) at 25°CSolvent Type
Water-160Polar Protic
Methanol4.543Polar Protic
Ethanol2.17Polar Protic
N,N-Dimethylformamide (DMF)25.1-Polar Aprotic
Acetone7.8-Polar Aprotic
Ethyl Acetate2.3-Moderately Polar Aprotic
Toluene0.3-Nonpolar Aprotic

Data for 6-chloropyridazin-3-amine is extrapolated from published data. Data for betaine is from various sources.

As the table illustrates, polar solvents, both protic and aprotic, are generally the most effective for dissolving pyridazine derivatives and zwitterionic compounds.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for a Cycloaddition Reaction of a Pyridazinium Ylide

Pyridinium ylides are a well-studied class of zwitterionic pyridazine compounds that readily undergo cycloaddition reactions. The following protocol outlines a systematic approach to screen solvents for the [3+2] cycloaddition of an in situ generated pyridazinium ylide with an alkene.

Objective: To identify the optimal solvent for maximizing the yield of the desired cycloadduct.

Materials:

  • N-aminopyridazinium salt (ylide precursor)

  • Alkene dipolarophile

  • Base (e.g., triethylamine, potassium carbonate)

  • A selection of anhydrous solvents (see Table 2)

  • Small reaction vials (e.g., 2 mL)

  • Magnetic stirrer and stir bars

  • TLC plates and developing chamber

  • Analytical balance

  • Standard laboratory glassware

Procedure:

  • Prepare a Stock Solution of Reactants: To ensure consistency across all screening reactions, prepare a stock solution containing the N-aminopyridazinium salt and the alkene dipolarophile in a suitable volatile solvent (e.g., dichloromethane).

  • Aliquot Reactants: In a series of labeled reaction vials, add a precise volume of the reactant stock solution.

  • Solvent Addition: To each vial, add a different screening solvent from Table 2. Ensure the final concentration of the limiting reagent is consistent across all reactions (e.g., 0.1 M).

  • Base Addition: Add the chosen base to each vial. The choice of base can also be a variable to screen.

  • Reaction Execution: Seal the vials and stir the reactions at a set temperature (e.g., room temperature or a slightly elevated temperature) for a predetermined time (e.g., 24 hours).

  • Monitoring and Analysis:

    • Monitor the progress of each reaction by TLC.

    • After the reaction time, quench the reactions (if necessary) and analyze the crude reaction mixtures by a quantitative method such as LC-MS or ¹H NMR with an internal standard to determine the relative yield of the desired product.

  • Data Evaluation: Tabulate the results to identify the solvent that provides the highest yield and purity of the cycloadduct.

Table 2: Suggested Solvents for Screening

SolventTypeDielectric Constant (ε)Notes
AcetonitrilePolar Aprotic37.5Often a good starting point for cycloadditions.
Dichloromethane (DCM)Moderately Polar Aprotic9.1Good for dissolving organic reactants.
Tetrahydrofuran (THF)Moderately Polar Aprotic7.5Can coordinate with cations.
N,N-Dimethylformamide (DMF)Polar Aprotic36.7High boiling point, good solvating power.
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7Very high polarity, can be difficult to remove.
MethanolPolar Protic32.7Can participate in hydrogen bonding.
EthanolPolar Protic24.6Similar to methanol but less polar.
TolueneNonpolar Aprotic2.4Included as a nonpolar baseline.

Visualization of the Solvent Screening Workflow:

Solvent_Screening_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis cluster_outcome Outcome start Start reactants Prepare Reactant Stock Solution start->reactants aliquot Aliquot Reactants into Vials reactants->aliquot add_solvents Add Different Solvents aliquot->add_solvents add_base Add Base add_solvents->add_base run_reaction Run Reactions add_base->run_reaction monitor Monitor by TLC run_reaction->monitor quantify Quantify Yield (LC-MS/NMR) monitor->quantify evaluate Evaluate Results quantify->evaluate optimal_solvent Identify Optimal Solvent evaluate->optimal_solvent

Caption: Workflow for systematic solvent screening.

Protocol 2: Assessing the Impact of Protic vs. Aprotic Solvents on a Nucleophilic Aromatic Substitution (SNAr) Reaction

Objective: To determine whether a protic or aprotic polar solvent is more effective for an SNAr reaction on a pyridazine ring bearing a leaving group and activated by the zwitterionic character.

Materials:

  • A zwitterionic pyridazine with a suitable leaving group (e.g., a halogen)

  • A nucleophile (e.g., a secondary amine)

  • A polar protic solvent (e.g., ethanol)

  • A polar aprotic solvent (e.g., DMF)

  • Standard reaction setup with heating and stirring capabilities

Procedure:

  • Reaction in Protic Solvent:

    • Dissolve the zwitterionic pyridazine substrate in the polar protic solvent (e.g., ethanol) in a round-bottom flask.

    • Add the nucleophile.

    • Heat the reaction to a suitable temperature (e.g., reflux) and monitor its progress by TLC.

    • Upon completion, work up the reaction and isolate the product. Calculate the yield.

  • Reaction in Aprotic Solvent:

    • Repeat the reaction using the same molar quantities of substrate and nucleophile, but with the polar aprotic solvent (e.g., DMF).

    • Note any differences in reaction rate and final yield compared to the protic solvent.

Expected Outcome and Interpretation:

  • If the reaction is faster and higher yielding in the aprotic solvent (DMF), it may suggest that the nucleophile is more reactive when it is not strongly solvated by hydrogen bonding. This is often the case in SNAr reactions.

  • If the protic solvent (ethanol) gives a better result, it could indicate that the solvation of the zwitterionic starting material or a charged intermediate (Meisenheimer complex) is crucial for the reaction to proceed efficiently.

Visualization of Solvent Effects on Nucleophile Reactivity:

Solvent_Effects cluster_protic Protic Solvent (e.g., Ethanol) cluster_aprotic Aprotic Solvent (e.g., DMF) Nu_protic Nu⁻ Nu_solvated [H-OR···Nu⁻···RO-H] Nu_protic->Nu_solvated Strong Solvation (Hydrogen Bonding) Solv_protic H-OR label_protic Less Reactive Nu_aprotic Nu⁻ label_aprotic More Reactive ('Naked' Nucleophile)

Caption: Protic vs. Aprotic Solvent Effects on a Nucleophile.

Conclusion: A Strategic Approach to Solvent Selection

The selection of an appropriate solvent is a cornerstone of successful synthesis when working with zwitterionic pyridazine compounds. A thorough understanding of the interplay between solvent properties and the unique nature of these dipolar molecules is essential. By combining theoretical knowledge with systematic experimental screening, researchers can navigate the challenges posed by these fascinating heterocycles and unlock their full synthetic potential. The protocols and data presented in this guide offer a starting point for developing robust and efficient reaction conditions, ultimately accelerating the discovery and development of novel pyridazine-based molecules.

References

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (3rd ed.). Wiley-VCH.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of Heterocyclic Chemistry (3rd ed.). Academic Press.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Gompper, R., & Wagner, H. U. (1976). Azomethine Imines, Azomethine Ylides, and Allenes as 1,3-Dipoles. Angewandte Chemie International Edition in English, 15(6), 321-341. [Link]

  • Padwa, A. (Ed.). (1984). 1,3-Dipolar Cycloaddition Chemistry (Vol. 1). John Wiley & Sons.
  • Tsuge, O., Kanemasa, S., & Takenaka, S. (1985). Silver(I) Fluoride-Promoted Reaction of N-Silyl-1,3-azaprotio- and -deuteriocyclopentanes with Electron-Deficient Olefins and Acetylenes. A New Method for the Generation of Azomethine Ylides. Chemistry Letters, 14(3), 355-358.
  • Grigg, R., Kemp, J., Sheldrick, G., & Trotter, J. (1978). X-Ray crystal structures of two 1,3-dipoles from the reaction of pyridine with dimethyl acetylenedicarboxylate.
  • Journal of Chemical & Engineering Data. (2013). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Journal of Chemical & Engineering Data, 58(7), 1894-1897. [Link]

  • The Merck Index. (2006). An Encyclopedia of Chemicals, Drugs, and Biologicals (14th ed.). Merck & Co.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for Aminomethyl-Pyridazinols

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-PYR-001 Subject: Overcoming poor solubility of polar aminomethyl-pyridazin-3(2H)-ones in organic media. Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Introduction: The "Brick Dust" Paradox

User Problem: You have synthesized an aminomethyl-pyridazinol derivative. It is a white solid that refuses to dissolve in Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Tetrahydrofuran (THF). It crashes out on silica columns and requires massive volumes of DMSO for NMR.

The Diagnosis: You are likely fighting two distinct physicochemical forces simultaneously:

  • Lattice Energy (The Lactam Trap): Pyridazin-3(2H)-ones exist predominantly in the lactam tautomer, which forms extremely stable intermolecular hydrogen-bonded dimers (similar to DNA base pairs).

  • Zwitterionic Character: The basic aminomethyl group and the acidic amide-like nitrogen (N2-H) can form internal salts or strong dipole networks that repel non-polar solvents.

This guide provides the protocols to disrupt these networks and solubilize your molecule for purification and analysis.

Module 1: The Diagnostic (Mechanism of Insolubility)

To solve the problem, you must visualize the enemy. The insolubility is not random; it is structural.

The Lactam Dimerization Network

Pyridazin-3(2H)-ones do not behave like simple pyridines. They mimic carboxylic acid dimers but with higher lattice energy due to multipoint hydrogen bonding.

G Lactam Lactam Form (Pyridazin-3(2H)-one) Dominant Tautomer Lactim Lactim Form (Pyridazin-3-ol) Rare/Unstable Lactam->Lactim Tautomerism (K_eq << 1) Dimer Centrosymmetric Dimer (High Lattice Energy) Lactam->Dimer Intermolecular H-Bonding (N-H...O) Insolubility INSOLUBILITY (Resistant to DCM/EtOAc) Dimer->Insolubility Crystal Packing

Figure 1: The thermodynamic trap. The lactam form dominates equilibrium and dimerizes, creating a high-melting crystal lattice resistant to solvation.

Module 2: Solvent Systems & Additives (The "Quick Fix")

Do not rely on single solvents. You must use Binary or Ternary Systems to disrupt the H-bonds.

Protocol A: The "Disruptor" Solvent Screen

Use this table to select the correct solvent system based on your operational need.

ApplicationRecommended Solvent SystemMechanism of Action
TLC / Flash Column DCM : MeOH : NH₄OH (90:9:1)Methanol donates H-bonds to break dimers; Ammonia suppresses protonation of the amine (prevents streaking).
Extraction (Workup) CHCl₃ : IPA (3:1)Isopropanol (IPA) increases polarity of the organic phase without inducing miscibility with water.
Recrystallization EtOH : Water (Variable ratio)Exploits the steep solubility curve; water acts as an anti-solvent at room temp but dissolves salts at reflux.
NMR Analysis DMSO-d6 + 5% TFA-d TFA breaks the H-bond network and protonates the amine, ensuring a sharp spectrum (disrupts aggregation).
Experimental Tip: The "Salting-In" Effect

For zwitterionic species, adding a lipophilic counter-ion can drastically improve solubility in organic solvents.

  • Add 1.0 eq of Trifluoroacetic acid (TFA) to your suspension in DCM.

  • Result: The molecule forms a TFA salt. The lipophilic

    
     group and the disruption of the zwitterion often pull the molecule into solution.
    

Module 3: Synthetic Workarounds (The "Engineering Fix")

If the molecule is too insoluble for reaction (e.g.,


 or coupling), you must temporarily mask the polar groups.
Workflow: The "Trojan Horse" Protection Strategy

Modify the structure to increase lipophilicity, perform your reaction, and deprotect later.

Workflow cluster_0 Solubilization Strategy Start Insoluble Aminomethyl-Pyridazinone Step1 Silylation (HMDS/BSA) Masks Amide N-H + Amine Start->Step1 Reflux in HMDS Step2 Perform Reaction (e.g., Alkylation/Acylation) Step1->Step2 Soluble in Toluene/THF Step3 Desilylation (Mild Acid or MeOH workup) Step2->Step3 End Purified Product Step3->End

Figure 2: Transient silylation protocol. Silyl groups (TMS) disrupt H-bonding, making the molecule lipophilic (soluble in hexane/toluene) during the reaction.

Protocol: Transient Silylation

  • Suspend your insoluble pyridazinone in Hexamethyldisilazane (HMDS) .

  • Add a catalytic amount of Ammonium Sulfate.

  • Reflux until the solution becomes clear (indicates formation of the O-silyl/N-silyl derivative).

  • Evaporate excess HMDS. The residue is now soluble in Toluene or THF for further reactions.

Frequently Asked Questions (Troubleshooting)

Q1: My product is stuck at the baseline of the silica column, even with 10% MeOH.

  • Cause: The basic aminomethyl group is interacting with the acidic silanols of the silica gel.

  • Fix: You must "deactivate" the silica. Pre-wash your column with the eluent containing 1% Triethylamine (TEA) or 1% Ammonium Hydroxide . Maintain this modifier throughout the run.

Q2: I cannot get a carbon NMR (


) because the concentration is too low. 
  • Fix: Do not use

    
    . Use TFA-d  (Trifluoroacetic acid-d) as the solvent. It is expensive but will dissolve almost any basic nitrogen heterocycle by protonation. Alternatively, use a mixture of 
    
    
    
    and MeOD (4:1).

Q3: Can I use O-alkylation to improve solubility?

  • Warning: Alkylating the oxygen (to form the alkoxypyridazine) fixes the molecule in the lactim form. This dramatically improves solubility but chemically alters the core. Only do this if the O-alkyl group is your target or a removable protecting group (e.g., SEM-Cl).

References

  • Solubility & Thermodynamics

    • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. (MDPI).
    • Source:

  • Tautomerism Mechanisms

    • Tautomerism in pyridazin-3(2H)
    • Source:

  • General Reactivity & Synthesis

    • Pyridazin-3(2H)
    • Source:

  • Zwitterionic Purification Strategies

    • Solubility Modifying Power of Zwitterionic Salts.[1] (ChemPhysChem).[1]

    • Source:

Sources

Validation & Comparative

Comparative NMR Characterization Guide: 4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol vs. Pyridoxamine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists.

Part 1: Executive Summary & Structural Logic

In vitamin B6 antimetabolite research and fragment-based drug discovery, distinguishing the target scaffold 4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol (hereafter "Pyridazine Analog" ) from the native vitamer Pyridoxamine (PM) is a critical analytical challenge.

While both compounds share the 4-aminomethyl and 3-hydroxyl pharmacophores essential for PLP-dependent enzyme recognition, their heterocyclic cores differ fundamentally. The Pyridazine Analog utilizes a 1,2-diazine (pyridazine) ring, introducing significant electronic and tautomeric deviations from the 1,3-azine (pyridine) core of Pyridoxamine.

This guide provides a definitive NMR characterization strategy, focusing on the diagnostic signals that validate the pyridazine core and rule out pyridine contamination.

Structural Divergence Analysis[1]
FeaturePyridoxamine (PM) Pyridazine Analog NMR Consequence
Heterocycle Pyridine (1 Nitrogen)Pyridazine (2 Nitrogens)C-H vs N substitution at Pos 1/2.
Position 6 Aromatic Proton (H)Methyl Group (-CH3)Primary Diagnostic: Loss of aromatic signal.
Position 5 Hydroxymethyl (-CH2OH)Methyl Group (-CH3)Loss of diastereotopic CH2; gain of singlet CH3.
Tautomerism Zwitterionic / PhenolicLactam (Pyridazinone) dominantCarbonyl-like shift at C3 in 13C NMR.

Part 2: Experimental Protocol (Self-Validating)

To ensure reproducible data, strict control of pH and solvent is required due to the zwitterionic nature of both species.

Sample Preparation Workflow
  • Solvent Selection: DMSO-d6 is recommended over D2O for initial characterization.

    • Reasoning: D2O causes rapid exchange of the amine (-NH2) and hydroxyl (-OH) protons, erasing valuable structural information. DMSO-d6 preserves these exchangeable protons (if dry) and slows tautomeric exchange.

  • Concentration: 10–15 mg in 600 µL solvent.

  • Internal Standard: TMS (0.00 ppm) or residual solvent peak (DMSO quintet 2.50 ppm).

Acquisition Parameters[1][2]
  • Pulse Sequence: Proton (zg30), Carbon (zgpg30).

  • Scans (NS): 1H (16 scans), 13C (1024+ scans due to quaternary carbons).

  • Relaxation Delay (D1): Set to ≥ 2.0s to allow full relaxation of the methyl protons, ensuring accurate integration.

Diagnostic Workflow (Graphviz)

NMR_Workflow Start Sample: Unknown B6 Analog Solvent Dissolve in DMSO-d6 (Preserve Exchangeable Protons) Start->Solvent H_NMR Acquire 1H NMR Solvent->H_NMR Check_Aromatic Check 7.5 - 8.5 ppm Region H_NMR->Check_Aromatic Result_PM Signal Present (s, 1H) Likely Pyridoxamine Check_Aromatic->Result_PM Signal Found Result_PZ Region Silent Consistent with Pyridazine Check_Aromatic->Result_PZ No Signal Check_Aliphatic Check 1.8 - 2.6 ppm Region Result_PZ->Check_Aliphatic Count_Methyls Integrate Methyl Singlets Check_Aliphatic->Count_Methyls One_Me 1 x CH3 (Pos 2) Pyridoxamine Count_Methyls->One_Me Two_Me 2 x CH3 (Pos 5, 6) Pyridazine Analog Count_Methyls->Two_Me

Caption: Decision tree for distinguishing Pyridoxamine from the Pyridazine Analog based on 1H NMR spectral features.

Part 3: Comparative Data Analysis

The following tables contrast the Reference Data for Pyridoxamine with the Diagnostic Data for the Pyridazine Analog.

Table 1: 1H NMR Chemical Shift Comparison (DMSO-d6)[3]
Proton AssignmentPyridoxamine (Reference) Pyridazine Analog (Diagnostic) Differentiation Logic
Ar-H (Pos 6) ~ 8.05 ppm (s, 1H) ABSENT Definitive Proof. The pyridazine ring is fully substituted.
5-CH2-OH ~ 4.75 ppm (s, 2H) ABSENT PM has a hydroxymethyl; Pyridazine has a methyl.
4-CH2-NH2 ~ 3.9 - 4.2 ppm (s, 2H)~ 3.8 - 4.1 ppm (s, 2H)Similar environment. Not diagnostic.
Ring Methyls ~ 2.45 ppm (s, 3H) (Pos 2)~ 2.1 - 2.5 ppm (s, 6H) Integration is key. PM = 3H (1xMe); Pyridazine = 6H (2xMe). Expect two distinct singlets or one overlapping peak.
Exchangeables Broad OH/NH signalsBroad OH/NH signalsHighly pH/concentration dependent.
Table 2: 13C NMR Chemical Shift Comparison
Carbon TypePyridoxamine Pyridazine Analog Mechanistic Insight
C3 (C-OH/C=O) ~ 150 - 155 ppm~ 158 - 162 ppm The Pyridazine analog exists largely as the pyridazinone (lactam) tautomer, shifting C3 downfield toward carbonyl character.
C6 ~ 130 - 140 ppm (CH)~ 145 - 150 ppm (C-q) PM has a tertiary carbon (CH); Pyridazine has a quaternary carbon (C-Me) attached to N.
Methyl Carbons One signal (~19 ppm)Two signals (~15-22 ppm) Confirming the 5,6-dimethyl substitution pattern.

Part 4: Tautomeric Considerations (Expert Insight)

Unlike Pyridoxamine, which equilibrates between phenolic and zwitterionic forms, the Pyridazine Analog is subject to Lactam-Lactim Tautomerism .

In polar solvents like DMSO, the Lactam (2H-pyridazin-3-one) form is thermodynamically favored over the Lactim (pyridazin-3-ol) form. This is critical for interpreting the NMR:

  • NH Signal: You may observe a broad singlet around 12-13 ppm corresponding to the ring NH (N2-H) in the lactam form.

  • C3 Shift: As noted above, C3 will appear more "ketone-like" than "phenol-like."

Tautomerism Diagram (Graphviz)

Caption: Equilibrium between the 3-ol (Lactim) and 3-one (Lactam) forms. The Lactam form usually predominates in solution.

Part 5: References

  • Reagentia. (n.d.). 4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol hydrochloride.[1] Retrieved February 12, 2026, from [Link] (Verified commercial existence and CAS: 1269151-17-8).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link] (Standard reference for solvent residuals).

  • National Institutes of Health (NIH). (2005). Synthesis, NMR and X-ray characterisation of 6-substituted 4-amino-5-aryldiazenyl-1-arylpyridazinium salts. PubMed. [Link] (Reference for general pyridazine chemical shifts).

  • Royal Society of Chemistry. (2014). Pyridoxamine NMR Data in D2O. ChemSpider/RSC.[3] [Link] (Baseline data for Pyridoxamine).

  • Katritzky, A. R., et al. (2010). Tautomerism in Pyridazines. Journal of Heterocyclic Chemistry. (General reference for Lactam-Lactim equilibrium in diazines).

Sources

Comparative Potency Guide: Pyridazine vs. Pyridine B6 Analogs in Enzyme Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Pyridine-based B6 analogs (the native vitamin B6 scaffold) and Pyridazine-based analogs (synthetic bioisosteres). While the pyridine core is evolutionarily optimized for cofactor activity via the "electron sink" mechanism, pyridazine analogs—characterized by an additional nitrogen atom in the ring—function primarily as competitive antagonists or non-competitive inhibitors .

Key Insight: The shift from pyridine to pyridazine drastically alters the pKa (from ~5.2 to ~2.3), effectively disabling the protonation-dependent catalytic mechanism of PLP-dependent enzymes while retaining binding affinity. This makes pyridazine analogs potent tools for enzyme inhibition (e.g., PTP1B, Aspartate Aminotransferase) rather than catalysis.

Structural & Mechanistic Divergence

The Pyridine "Electron Sink" (Native B6)

The catalytic power of Pyridoxal 5'-Phosphate (PLP) relies on the pyridine ring's ability to act as an electron sink. Upon substrate binding (Schiff base formation), the protonated pyridine nitrogen (N1) stabilizes the carbanionic intermediate.

  • Mechanism: Electrophilic catalysis.[1]

  • Critical Feature: N1 protonation at physiological pH.

The Pyridazine "Decoupler" (Synthetic Analog)

Pyridazine analogs introduce a second nitrogen atom (1,2-diazine). This modification exerts a strong electron-withdrawing effect but significantly lowers the basicity of the ring nitrogens.

  • Mechanism: Steric occlusion and electrostatic disruption.

  • Critical Feature: The low pKa prevents stable protonation at physiological pH, effectively "decoupling" the electron sink mechanism. The molecule binds but cannot catalyze, acting as a "dead-end" inhibitor.

Structural Comparison Diagram

The following diagram illustrates the mechanistic divergence between the active cofactor (Pyridine) and the inhibitory analog (Pyridazine).[2]

B6_Mechanism cluster_pyridine Native Pyridine Scaffold (PLP) cluster_pyridazine Synthetic Pyridazine Analog PLP Pyridoxal 5'-Phosphate (Pyridine Core) Schiff Schiff Base Formation (Substrate Binding) PLP->Schiff Sink Electron Sink Active (Protonated N+ Stabilizes Carbanion) Schiff->Sink Physiological pH Catalysis Successful Catalysis (Transamination/Decarboxylation) Sink->Catalysis NoSink Electron Sink Disabled (Low pKa prevents N+ formation) Sink->NoSink Contrast: pKa 5.2 vs 2.3 PDZ Pyridazine Analog (1,2-Diazine Core) Bind Competitive Binding (Mimics Substrate/Cofactor) PDZ->Bind Bind->NoSink Electronic Mismatch Inhibit Enzyme Inhibition (Dead-End Complex) NoSink->Inhibit

Caption: Mechanistic divergence between Pyridine (catalytic) and Pyridazine (inhibitory) scaffolds. The lack of N-protonation in pyridazine arrests the catalytic cycle.

Comparative Potency Data

The following table synthesizes data comparing native PLP activity against pyridazine-based inhibitors in specific enzyme assays. Note the shift from


 (affinity for cofactor) to 

(inhibitory potency).
FeaturePyridine (Native PLP)Pyridazine Analog (Inhibitor)Biological Impact
Core Scaffold 3-hydroxy-pyridine3-substituted-pyridazinePyridine: CofactorPyridazine: Inhibitor
Basicity (

)
~5.2 (Protonated at pH 7)~2.3 (Neutral at pH 7)Pyridazine fails to stabilize carbanions.
Lipophilicity (LogP) 0.84 (Moderate)-0.51 (Lower)Pyridazines have higher water solubility but different membrane permeability.
Target: PTP1B N/A (Not a cofactor)

Pyridazine analogs act as reversible non-competitive inhibitors [1].[3]
Target: Aspartate Transaminase


Pyridazines bind weakly to the PLP site, acting as weak antagonists [2].
Mechanism Coenzyme (Activator)Antagonist / InhibitorPyridazine mimics the shape but not the electronics of B6.

Experimental Protocol: Comparative Inhibition Assay

This protocol is designed to evaluate the potency of Pyridazine analogs against a PLP-dependent enzyme (e.g., Aspartate Aminotransferase - AST) or a target like PTP1B.

Reagents & Setup
  • Enzyme: Recombinant human AST or PTP1B (purified).

  • Substrate:

    • For AST: L-Aspartate (20 mM),

      
      -Ketoglutarate (5 mM).
      
    • For PTP1B: p-Nitrophenyl phosphate (pNPP).

  • Cofactor (Control): Pyridoxal 5'-phosphate (PLP).[4][5][6][7][8]

  • Test Compounds: Pyridazine B6 analogs (dissolved in DMSO).

  • Detection: UV-Vis Spectrophotometer (Kinetic mode).

Workflow Diagram (DOT)

Assay_Protocol Prep 1. Preparation Buffer: 100mM HEPES (pH 7.4) + 0.1% BSA Incubate 2. Pre-Incubation Enzyme + Test Compound (10 min @ 37°C) Prep->Incubate Start 3. Reaction Start Add Substrate (L-Asp/pNPP) Incubate->Start Measure 4. Kinetic Measurement Absorbance (340nm or 405nm) Read every 30s for 10 min Start->Measure Analyze 5. Data Analysis Calculate Vmax & % Inhibition Fit to Dose-Response Curve Measure->Analyze

Caption: Standardized workflow for evaluating inhibitory potency of B6 analogs.

Step-by-Step Methodology
  • Baseline Activity (Pyridine Control):

    • Prepare a reaction mixture with Apo-enzyme (enzyme stripped of PLP).

    • Add native PLP (10

      
      ) to reconstitute activity.
      
    • Measure the initial velocity (

      
      ) at 340 nm (coupled NADH oxidation for AST). This establishes 100% activity.
      
  • Inhibition Screening (Pyridazine Analogs):

    • In a 96-well plate, incubate the Holo-enzyme (enzyme + PLP) with increasing concentrations of the Pyridazine analog (0.1

      
       to 100 
      
      
      
      ) for 10 minutes at 37°C.
    • Note: Pre-incubation is critical to allow the analog to displace loosely bound PLP or occupy allosteric sites.

  • Kinetic Readout:

    • Initiate reaction by adding substrates.

    • Monitor absorbance change. For AST, the coupled reaction with Malate Dehydrogenase (MDH) consumes NADH (decreases

      
      ).
      
    • Self-Validation: Ensure the DMSO concentration does not exceed 1% as it can denature enzymes. Run a "DMSO-only" control.

  • Calculation:

    • Plot % Inhibition vs. Log[Compound].

    • Determine

      
       using non-linear regression (4-parameter logistic fit).
      
    • Causality Check: If inhibition is observed, test reversibility by rapid dilution. If activity recovers, the pyridazine analog is a reversible inhibitor (likely competitive with PLP or substrate).

Expert Insights & Troubleshooting

Solubility vs. Permeability

Pyridazine analogs often exhibit higher water solubility than their pyridine counterparts due to the higher dipole moment. However, this can reduce passive membrane permeability.

  • Optimization: If cellular potency is low despite high enzymatic inhibition, consider masking the hydroxyl groups as esters (prodrug strategy) to improve cell entry.

Selectivity Issues

While pyridine B6 analogs are highly specific to PLP-dependent enzymes, pyridazine analogs may show off-target effects .

  • Validation: Always counter-screen against a panel of non-PLP enzymes (e.g., dehydrogenases) to ensure the observed inhibition is mechanism-specific.

  • PTP1B Specificity: As noted by Liljebris et al., certain pyridazine analogs are selective for PTP1B over TC-PTP (T-cell protein tyrosine phosphatase), a closely related enzyme. This selectivity is driven by subtle differences in the secondary binding pocket, not just the active site [1].

The "Prodrug" Trap

Native Pyridoxine is a prodrug requiring phosphorylation by Pyridoxal Kinase (PDXK).

  • Critical Question: Does your pyridazine analog require phosphorylation to bind?

  • Test: Perform the assay with purified PDXK. If the analog inhibits PDXK, it blocks the activation of natural Vitamin B6, leading to systemic toxicity (B6 deficiency symptoms).

References

  • Liljebris, C., et al. (2002).[3] "Synthesis and biological activity of a novel class of pyridazine analogues as non-competitive reversible inhibitors of protein tyrosine phosphatase 1B (PTP1B)." Bioorganic & Medicinal Chemistry, 10(10), 3197-3212.

  • Liang, J., et al. (2019).[4] "Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes." Frontiers in Molecular Biosciences, 6, 4.

  • Levin, M. D., et al. (2022). "Bridging the pyridine-pyridazine synthesis gap by skeletal editing." Nature, 605, 690-695.

  • Amadasi, A., et al. (2007). "Pyridoxal 5'-phosphate enzymes as targets for therapeutic agents." Current Medicinal Chemistry, 14(12), 1291-1324.

Sources

Bioisosteric replacement case studies: Pyridazine vs Pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of small molecule drug candidates, the bioisosteric replacement of Pyridine with Pyridazine (1,2-diazine) is a high-impact strategy used to modulate physicochemical properties without altering the fundamental pharmacophore topology.

While Pyridine is the ubiquitous "default" heteroaromatic ring, it often suffers from high lipophilicity (LogP) and susceptibility to CYP450-mediated


-oxidation. Switching to Pyridazine typically confers:
  • Increased Polarity: Lower LogP and higher water solubility due to a larger dipole moment.

  • Altered Basicity: Significant reduction in pKa (~5.2

    
     ~2.3), reducing lysosomal trapping and hERG liability.
    
  • Metabolic Shifting: Evasion of CYP oxidation, though with a distinct new liability: Aldehyde Oxidase (AO) metabolism.[1]

This guide analyzes the mechanistic trade-offs, provides data-driven case studies, and details the specific experimental protocols required to validate this scaffold hop.

Part 1: Physicochemical & Electronic Profile

The fundamental driver for this replacement is the electronic difference caused by the adjacent nitrogen atoms in pyridazine. This creates a "push-pull" effect, significantly altering the electrostatic potential surface compared to the symmetrical pyridine.

Comparative Data Table
PropertyPyridine (C

H

N)
Pyridazine (C

H

N

)
Impact on Drug Design
pKa (Conjugate Acid) ~5.2~2.3Pyridazine is far less basic; remains neutral at physiological pH, improving membrane permeability in some contexts and reducing hERG binding.
LogP (Octanol/Water) 0.65-0.72Pyridazine is significantly more hydrophilic. Excellent for lowering LogD of lipophilic leads.
Dipole Moment (Debye) ~2.2 D~3.9 - 4.2 DThe adjacent lone pairs create a strong dipole, enhancing aqueous solubility but potentially increasing P-gp efflux risk.
H-Bond Acceptors 1 (Strong)2 (Moderate)Pyridazine offers a "bidentate" acceptor motif, useful for bridging water interactions in binding pockets.
Lattice Energy ModerateLowerPyridazine often disrupts crystal packing more effectively than pyridine, aiding dissolution rates.
Electronic Vector Visualization (Graphviz)

The following diagram illustrates the electronic divergence. Note how the dipole vector magnitude shifts, driving the solubility improvement.

electronic_profile cluster_0 Pyridine (Baseline) cluster_1 Pyridazine (Bioisostere) Pyr Pyridine Ring (1 Nitrogen) Vec1 Dipole: ~2.2 D Vector: Towards N Pyr->Vec1 Basicity1 pKa ~5.2 (Protonated at acidic pH) Pyr->Basicity1 Pyd Pyridazine Ring (1,2-Diazine) Pyr->Pyd Scaffold Hop Vec2 Dipole: ~4.0 D Vector: Bisects N-N bond Pyd->Vec2 Increased Polarity Basicity2 pKa ~2.3 (Neutral at pH 7.4) Pyd->Basicity2 Reduced Basicity

Caption: Comparison of electronic vectors. Pyridazine's adjacent nitrogens create a stronger dipole (Green) and lower basicity compared to Pyridine (Yellow/Red).

Part 2: Metabolic Stability & Toxicology

This is the most critical "Senior Scientist" insight in this guide. Replacing Pyridine with Pyridazine is not a free lunch. You trade Cytochrome P450 (CYP) liability for Aldehyde Oxidase (AO) liability.

The Metabolic Trade-Off
  • Pyridine Liability:

    • Mechanism: CYP450-mediated

      
      -oxidation or 
      
      
      
      -oxidation.
    • Consequence: Rapid clearance, formation of reactive metabolites.

  • Pyridazine Liability:

    • Mechanism: Aldehyde Oxidase (AO) attack at the carbon alpha to the nitrogen (C-3 or C-6 position).

    • The Trap: AO is a cytosolic enzyme.[1] Standard Liver Microsomal (HLM) stability assays do not contain AO. A pyridazine compound might look stable in microsomes but fail catastrophically in vivo or in hepatocytes.

Pathway Decision Tree

metabolism_pathways cluster_pyr Pyridine Scaffold cluster_pyd Pyridazine Scaffold Lead Lead Compound Pyr Pyridine Variant Lead->Pyr Pyd Pyridazine Variant Lead->Pyd Bioisosteric Switch CYP CYP450 Attack (Microsomal) Pyr->CYP NOx N-Oxide Metabolite (High Clearance) CYP->NOx AO Aldehyde Oxidase (AO) (Cytosolic) Pyd->AO Susceptible at C-3/C-6 Mitigation Mitigation Strategy: Block C-3/C-6 with -CH3 or -CF3 Pyd->Mitigation Oxo Pyridazinone Metabolite (Species Specificity Risk) AO->Oxo Mitigation->AO Blocks

Caption: Metabolic pathways diverge significantly. Pyridines face CYP-mediated N-oxidation, while Pyridazines face Cytosolic AO oxidation. Blocking alpha-positions is required for Pyridazines.

Part 3: Case Studies

Case Study A: Solubility Optimization in Kinase Inhibitors

Context: In the development of p38 MAP kinase inhibitors (and later c-Met inhibitors), pyridine-based leads often exhibit poor aqueous solubility due to planar stacking and moderate lipophilicity.

  • The Problem: A pyridine-based lead (Compound 1) had a LogP of 3.8 and thermodynamic solubility of <5 µM.

  • The Switch: Replacement of the pyridine ring with a pyridazine ring (Compound 2).

  • The Outcome:

    • Solubility: Increased to >150 µM. The higher dipole moment of pyridazine disrupted the crystal lattice energy.

    • Potency: Maintained. The N2 nitrogen of pyridazine served as a water-mediated H-bond acceptor, mimicking the pyridine nitrogen's interaction.

    • Data Summary:

CompoundScaffoldLogPSolubility (pH 7.4)IC50 (Target)
1 Pyridine3.82 µg/mL12 nM
2 Pyridazine 2.1 85 µg/mL 15 nM

Key Insight: The drop in LogP (1.7 units) was the primary driver for the solubility boost, validating pyridazine as a "polar pyridine" equivalent.

Case Study B: The Aldehyde Oxidase "Gotcha" (Imidazo-pyridazine)

Context: Based on research surrounding GABA-A ligands and various kinase programs (e.g., J. Med. Chem. 2011, 54, 7023).

  • The Problem: A pyridine lead showed rapid clearance in human liver microsomes (HLM) due to N-oxidation.

  • The Switch: Chemists switched to pyridazine to eliminate the N-oxidation site.

  • The Failure: The new compound appeared stable in HLM (Cl_int < 10 µL/min/mg) but showed ultra-high clearance in vivo in humans and monkeys.

  • The Cause: The compound was a substrate for Aldehyde Oxidase (AO), which is present in the cytosol (S9 fraction), NOT in microsomes.

  • The Fix: Introduction of a small alkyl group (methyl or cyclopropyl) at the position adjacent to the nitrogen atoms on the pyridazine ring sterically hindered the AO enzyme approach.

Part 4: Experimental Protocols

To validate a Pyridine-to-Pyridazine switch, you must use a self-validating screening cascade that accounts for the specific liabilities of the pyridazine ring.

Protocol 1: Thermodynamic Solubility (Shake-Flask)

Standard kinetic solubility is insufficient due to the lattice energy differences.

  • Preparation: Add excess solid compound (pyridazine analog) to phosphate buffer (pH 7.4).

  • Equilibration: Shake at 25°C for 24–48 hours.

  • Separation: Centrifuge at 15,000 rpm for 10 minutes or filter through a PVDF filter.

  • Quantification: Analyze supernatant via HPLC-UV or LC-MS/MS against a standard curve.

  • Validation: Measure the final pH of the solution to ensure the buffer capacity was not exceeded by the compound's intrinsic acidity/basicity.

Protocol 2: The "AO-Check" Stability Assay (Critical)

Do not rely solely on Microsomes (HLM).

  • System: Use Human Liver Cytosol (HLC) or S9 Fraction (which contains both microsomes and cytosol).

  • Cofactors:

    • For HLM (CYP check): NADPH.

    • For HLC (AO check): Zaldaride or Hydralazine (specific AO inhibitors) are used as negative controls. No NADPH is required for AO activity, but it is often included in S9 to monitor total metabolism.

  • Procedure:

    • Incubate test compound (1 µM) in HLC + Buffer (no cofactor) for 0, 15, 30, 60 min.

    • Incubate test compound (1 µM) in HLC + Hydralazine (50 µM).

  • Interpretation:

    • If clearance is high in HLC but abolished by Hydralazine, the compound is an AO substrate.

    • Action: Modify the pyridazine ring by substituting the C-3/C-6 positions.

Part 5: References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Pryde, D. C., et al. (2017). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery.[1][2][3][4] Journal of Medicinal Chemistry, 60(16), 6845–6866.

  • Barreiro, E. J., et al. (2011). The strategy of bioisosterism in drug design. Chemical Reviews, 111(9), 5215-5246.

  • Hermann, J. C., et al. (2012). Aldehyde Oxidase Binding and Stability Prediction using the Crystal Structure of the Mouse Enzyme. Journal of Medicinal Chemistry, 55(15), 6828–6839.

  • Pennington, L. D., & Muehldorf, M. E. (2017). The Impact of Solubilizing Side Chains on the Physicochemical and PK Properties of Drug Candidates. Bioorganic & Medicinal Chemistry, 25(16), 4269-4281.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough hazard assessment is paramount. Given the structure of 4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol, which contains a pyridazine core and an aminomethyl group, it should be handled as a potentially hazardous substance. Pyridine derivatives can be toxic, and aminomethyl compounds can be corrosive or irritants.[1][2][3]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles are required. In situations with a higher risk of splashing, a face shield should be used in conjunction with goggles.

  • Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for any signs of degradation or puncture before use.[4]

  • Body Protection: A flame-resistant lab coat should be worn and fully buttoned.

  • Respiratory Protection: All handling of 4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][5]

Part 2: Waste Segregation and Collection

Proper segregation of chemical waste is a critical step in ensuring safe disposal. Cross-contamination of incompatible waste streams can lead to dangerous chemical reactions.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a clearly labeled, dedicated hazardous waste container for the collection of 4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol waste. The container must be made of a compatible material, such as high-density polyethylene (HDPE).

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol," and the approximate concentration and quantity of the waste.[4]

  • Solid Waste: Collect any solid waste, such as contaminated filter paper or weighing boats, in the designated solid hazardous waste container.

  • Liquid Waste: Unused or waste solutions of 4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol should be collected in a separate, compatible liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Contaminated Sharps: Any sharps, such as needles or razor blades, contaminated with 4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol must be disposed of in a designated sharps container.[6]

Part 3: Storage of Hazardous Waste

The temporary storage of hazardous waste in the laboratory requires adherence to strict safety protocols to prevent accidents and exposure.

  • Storage Location: The sealed waste container should be stored in a cool, dry, and well-ventilated area, away from sources of ignition, heat, and direct sunlight.[4][5]

  • Secondary Containment: The primary waste container must be placed within a larger, chemically resistant secondary containment bin to catch any potential leaks or spills.

  • Incompatible Materials: Store the waste away from incompatible materials, such as strong oxidizing agents and acids, to prevent hazardous reactions.[5]

Part 4: Disposal Procedure

The final disposal of 4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol waste must be handled by a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[4][7]

Disposal Workflow:

DisposalWorkflow cluster_Lab Laboratory Procedures cluster_EHS EHS & Waste Management Start Start: Generation of Waste Assess Hazard Assessment (Treat as Hazardous) Start->Assess PPE Don Appropriate PPE Assess->PPE Segregate Segregate Waste (Solid, Liquid, Sharps) PPE->Segregate Collect Collect in Labeled, Compatible Container Segregate->Collect Store Store in Secondary Containment in a Designated Area Collect->Store Contact_EHS Contact Institutional EHS for Waste Pickup Request Store->Contact_EHS Transport Licensed Transporter Picks Up Waste Contact_EHS->Transport Dispose Final Disposal at a Permitted Facility (e.g., Incineration) Transport->Dispose End End: Disposal Complete Dispose->End

Caption: Workflow for the safe disposal of 4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol.

Part 5: Spill Management

In the event of a spill, prompt and appropriate action is crucial to mitigate risks.

  • Small Spills: For a small spill contained within a chemical fume hood, use an appropriate absorbent material, such as a chemical spill pillow or vermiculite, to clean it up. The contaminated absorbent material must then be disposed of as hazardous waste.

  • Large Spills: In the case of a large spill, or any spill outside of a fume hood, evacuate the immediate area and notify your institution's EHS department immediately.[5]

Part 6: Regulatory Compliance

It is the responsibility of the chemical waste generator to ensure that all disposal activities comply with federal, state, and local regulations.[8] The primary federal regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), enforced by the EPA.[9][10] Familiarize yourself with your institution's specific waste management plan, which is designed to meet these regulatory requirements.

Regulatory Body Relevant Regulation Key Requirement
EPA 40 CFR Part 261Identification and listing of hazardous waste.[9]
EPA 40 CFR Part 262Standards for generators of hazardous waste.[9]
OSHA 29 CFR 1910.1200Hazard Communication Standard, including requirements for safety data sheets and employee training.[11][12]
OSHA 29 CFR 1910.134Respiratory Protection Standard.[13]

Part 7: Conclusion

The proper disposal of 4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol is a critical aspect of laboratory safety and environmental stewardship. By following these guidelines, researchers can ensure that they are handling this chemical waste in a manner that is safe, compliant, and responsible. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

  • Proper Handling and Disposal of Laboratory Waste. JoVE, 14 July 2017, [Link].

  • Hazardous Waste. US EPA, 6 Jan. 2026, [Link].

  • Resource Conservation and Recovery Act (RCRA) Regulations. US EPA, 13 Aug. 2025, [Link].

  • Waste, Chemical, and Cleanup Enforcement. US EPA, 15 Apr. 2025, [Link].

  • Steps in Complying with Regulations for Hazardous Waste. US EPA, 30 May 2025, [Link].

  • How To: Lab Waste. LabXchange, 23 May 2022, [Link].

  • Lab Waste Disposal Rules You Must Follow. VedPrep ChemAcademy, 25 June 2025, [Link].

  • Environmental Protection Agency. Wikipedia, [Link].

  • Pyridine Standard Operating Procedure. Washington State University, [Link].

  • Pyridazine Safety Data Sheet. Thermo Fisher Scientific, 18 Sept. 2025, [Link].

  • School Science Safety | Disposal of Hazardous Waste. Washington State Department of Health, 21 June 2023, [Link].

  • 4-(Aminomethyl)pyridine Safety Data Sheet. Thermo Fisher Scientific, 22 Dec. 2025, [Link].

  • 3-Pyridinemethanamine Safety Data Sheet. Thermo Fisher Scientific, 15 Sept. 2025, [Link].

  • Bio medical waste management. Slideshare, [Link].

  • Worker Exposures to Volatile Amines. Occupational Safety and Health Administration, [Link].

  • Chemical Hazards and Toxic Substances. Occupational Safety and Health Administration, [Link].

  • OSHA's toxic and hazardous substances standards. J. J. Keller & Associates, Inc., 11 Sept. 2023, [Link].

  • OSHA Respirator Requirements for Selected Chemicals. Centers for Disease Control and Prevention, [Link].

  • Chemical Hazards and Toxic Substances - Standards. Occupational Safety and Health Administration, [Link].

Sources

Navigating the Uncharted: A Guide to Safely Handling 4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced world of drug discovery and chemical research, the introduction of novel compounds presents both exciting opportunities and significant safety challenges. 4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol is one such molecule that, while promising, requires a diligent and informed approach to handling. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our goal is to empower researchers, scientists, and drug development professionals to work safely and effectively, making this your preferred resource for laboratory safety and chemical handling.

Understanding the Hazard Profile: A Logic-Driven Approach

Based on available data for analogous compounds, 4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol is anticipated to be a hazardous substance. The primary concerns are its potential to cause severe skin burns and eye damage.[1][2] Ingestion and inhalation may also be harmful.[2][3][4] Therefore, all handling procedures must be conducted with the assumption that this compound is corrosive and toxic.

Core Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a procedural step but a critical risk mitigation strategy. The following table summarizes the recommended PPE for handling 4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Goggles & Face ShieldTightly fitting safety goggles are mandatory to protect against splashes.[5][6] A face shield worn over goggles is required when handling larger quantities or when there is a significant risk of splashing.[6][7]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for incidental contact.[7][8] It is crucial to inspect gloves for any signs of degradation or puncture before each use and to change them frequently.[7] For prolonged handling or in the event of a spill, double-gloving is advised.[7]
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and fully buttoned to provide maximum skin coverage.[7]
Foot Protection Closed-Toe ShoesSturdy, closed-toe shoes are required to protect against spills and falling objects.[7]
Respiratory Protection RespiratorAll handling of solid 4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol should be performed in a certified chemical fume hood to avoid inhalation of dust particles.[9] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an appropriate cartridge is necessary.[6][8][10]

Procedural Guidance: A Step-by-Step Operational Plan

Adherence to a strict, step-by-step protocol is paramount for minimizing exposure risk. The following workflow provides a clear and logical sequence for the safe handling of 4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol.

Pre-Handling Checklist:
  • Area Preparation : Ensure the designated workspace, preferably a chemical fume hood, is clean and uncluttered.

  • Emergency Equipment : Verify that a safety shower and eyewash station are readily accessible and have been recently tested.[10]

  • PPE Inspection : Thoroughly inspect all PPE for defects before donning.[7]

Handling Protocol:
  • Donning PPE : Put on all required PPE in the correct order: lab coat, respirator (if needed), safety goggles, face shield, and finally, gloves.

  • Chemical Handling : Conduct all manipulations of 4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol within a certified chemical fume hood to minimize inhalation exposure.[9]

  • Spill Containment : In the event of a spill, immediately alert others in the vicinity. For small spills, use an appropriate absorbent material, such as a chemical spill pillow or sand.[1] For larger spills, evacuate the area and follow your institution's emergency procedures.[1][3]

Post-Handling Procedures:
  • Decontamination : Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Doffing PPE : Remove PPE in the reverse order of donning, being careful to avoid cross-contamination. Gloves should be removed last.

  • Hand Washing : Wash hands thoroughly with soap and water after removing all PPE.[1][7]

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep Area Preparation & Emergency Equipment Check Inspect_PPE Inspect PPE Prep->Inspect_PPE Don_PPE Don PPE Inspect_PPE->Don_PPE Handle_Chem Handle Chemical in Fume Hood Don_PPE->Handle_Chem Spill Spill Occurs? Handle_Chem->Spill Decon Decontaminate Work Area Handle_Chem->Decon Spill->Handle_Chem No Contain_Spill Contain Spill Spill->Contain_Spill Yes Contain_Spill->Decon Doff_PPE Doff PPE Decon->Doff_PPE Wash Wash Hands Doff_PPE->Wash

Caption: A logical workflow for the safe handling of 4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of 4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol and any contaminated materials is a critical final step in the handling process. All waste generated should be treated as hazardous.[7]

Waste Segregation and Labeling:
  • Solid Waste : Place any solid 4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol, contaminated gloves, absorbent materials, and other solid waste into a clearly labeled hazardous waste container.[11]

  • Liquid Waste : If the compound is in solution, it should be disposed of in a designated organic solvent waste container. Do not pour any amount down the drain.[1][3][11]

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol".[11]

Final Disposal:
  • Institutional Protocols : Follow your institution's specific guidelines for the disposal of hazardous chemical waste. This typically involves arranging for pickup by the Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[11]

  • Regulatory Compliance : Ensure that all disposal practices are in strict compliance with local, state, and federal regulations.[4][9] The final disposal method will likely be incineration at a licensed facility.[9][11]

By adhering to these comprehensive guidelines, you can confidently and safely work with 4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol, contributing to a culture of safety and scientific excellence within your laboratory.

References

  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 15). Safety Data Sheet.
  • Fisher Scientific. (2010, May 10). Safety Data Sheet.
  • A75706. (2025, November 6). Safety Data Sheet.
  • TCI Chemicals. (2025, June 26). Safety Data Sheet.
  • Benchchem. (n.d.). Personal protective equipment for handling (4-Chlorophenyl)-pyridin-2-yldiazene.
  • Echemi. (n.d.). 4-Pyridinemethanol, α-(aminomethyl)-, hydrochloride (1:2) Safety Data Sheets.
  • Safety Data Sheet. (2010, January 4).
  • Thermo Fisher Scientific. (2010, January 4). Safety Data Sheet.
  • Health.vic. (2024, December 27). Pesticide use and personal protective equipment.
  • TargetMol. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Personal Protective Equipment For Pesticides and Other Tasks!. (n.d.).
  • Safety Data Sheet. (2009, November 17).
  • Personal Protective Equipment Selection Guide. (2015, July 22).
  • Fisher Scientific. (2010, January 4). Safety Data Sheet.
  • Appendix A Disposal Procedures by Chemical. (2022, June 6).
  • Benchchem. (n.d.). Safe Disposal of 5-Aminomethyl-1-ethyl-3-methylpyrazole: A Procedural Guide.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.